2-(4-methoxy-1H-indol-3-yl)acetonitrile
Overview
Description
“2-(4-methoxy-1H-indol-3-yl)acetonitrile” is a compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is a natural product found in Thlaspi arvense, Isatis tinctoria, and other organisms . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyanide group that is twisted away from the indole-ring plane . The methoxy C atom is almost coplanar with the ring system . The compound’s InChI code is 1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has a melting point of 141-142°C . It has a molecular weight of 186.21 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Oxidation and Nitration Studies
A study investigated the oxidation and nitration of 1,3-disubstituted indole derivatives, including 2-(4-methoxy-1H-indol-3-yl)acetonitrile. The research focused on exploring the formation of novel functionalized 2-hydroxyindolenines and other derivatives, contributing to the understanding of indole chemistry and its potential applications in various fields (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).
Alkaloids from Isatis indigotica
Research isolated new alkaloids from Isatis indigotica, including compounds with linkages to this compound. These compounds show antiviral activity, highlighting the potential of this chemical in developing antiviral agents (Chen et al., 2012).
Genotoxicity Studies
A study evaluated the genotoxic effects of nitrosated indole compounds, including derivatives of this compound. This research provides insights into the potential health risks associated with these compounds and their mechanisms of action (Tiedink, Haan, Jongen, & Koeman, 1991).
Conversion to Acetonitrile Derivatives
A study explored the conversion of 3-(2-nitroethyl)-1H-indoles to 2-(1H-indol-2-yl)acetonitriles, demonstrating a new approach to synthesizing these molecules, which has implications in pharmaceutical and chemical industries (Aksenov et al., 2021).
Indole Alkaloids and Their Effects
Research on indole alkaloids from Isatis indigotica roots found that compounds related to this compound have inhibitory effects on nitric oxide production. This study contributes to the understanding of the biological activities of these alkaloids (Yang et al., 2014).
Nucleophilic Reactivities of Indoles
A study on the reactivities of indoles, including derivatives of this compound, revealed their potential in various chemical reactions, essential for synthetic and medicinal chemistry (Lakhdar et al., 2006).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Indole derivatives are known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that the compound’s charge injection ability increases with suitable substitution, which could influence its interaction with its targets .
Biochemical Pathways
, indole derivatives are known to be involved in a variety of biochemical processes.
Result of Action
It’s known that the compound shows a higher charge transfer character, which could influence its molecular and cellular effects .
Action Environment
properties
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOVDDVYXBMXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197498 | |
Record name | 4-Methoxyindole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4837-74-5 | |
Record name | 4-Methoxyindole-3-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyindole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Methoxyindole-3-acetonitrile, also known as 2-(4-methoxy-1H-indol-3-yl)acetonitrile, has the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. Spectroscopic data, including 2D NMR and single-crystal X-ray crystallography, has been used to determine its structure. [] The cyanide group is twisted away from the indole-ring plane, while the methoxy carbon atom is nearly coplanar with the ring system. []
A: 4-Methoxyindole-3-acetonitrile is a naturally occurring compound found in plants belonging to the Brassicaceae family, such as Chinese cabbage (Brassica rapa) [, ] and Kireha-inugarashi (Rorippa sylvestris). [, ] It is derived from the hydrolysis of the glucosinolate 4-methoxyglucobrassicin. []
A: Yes, 4-Methoxyindole-3-acetonitrile has shown promising antiviral activity against the influenza virus A/Hanfang/359/95 (H3N2) in vitro, with an IC50 value ranging from 3.70-12.35 μM. [] Additionally, research suggests it may play a role in root formation in certain plant species. []
A: 4-Methoxyindole-3-acetonitrile acts as a mutagen precursor. Upon reaction with nitrite under acidic conditions, it forms mutagenic compounds. [, ] This process generates direct-acting mutagens, as demonstrated by their effects on Salmonella typhimurium strains TA100 and TA98 without metabolic activation (S9 mix). []
A: The formation of mutagenic compounds from 4-Methoxyindole-3-acetonitrile in the presence of nitrite raises concerns about potential health risks. These compounds could contribute to the development of cancer if ingested. [] Further research is needed to fully understand the implications for human health.
A: Yes, researchers have developed a synthetic method to produce 4-Methoxyindole-3-acetonitrile starting from indole-3-carboxaldehyde. This approach allows for the synthesis of 4-Methoxyindole-3-acetonitrile and related compounds. [] This method facilitates further investigation into the properties and applications of this compound.
A: A study explored the anti-inflammatory effects of 4-Methoxyindole-3-acetonitrile using both in vitro and in vivo models. [, ] The study investigated its potential to inhibit various inflammatory mediators and pathways. Further research is needed to confirm these findings and explore its therapeutic potential in inflammatory diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.